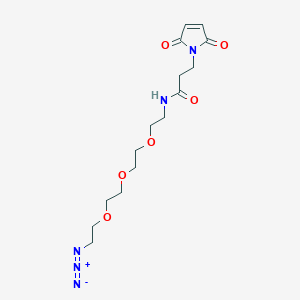

Azido-PEG3-Maleimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG3-Maleimide is a versatile compound widely used in bioconjugation and click chemistry. It consists of a polyethylene glycol (PEG) spacer with three ethylene glycol units, an azido group, and a maleimide group. The azido group allows for copper-free click reactions, while the maleimide group reacts with thiol-containing molecules, making it an excellent reagent for linking biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG3-Maleimide is typically synthesized by reacting Azido-PEG3-amine with Maleimide-NHS ester. The reaction is carried out in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under a nitrogen atmosphere. The mixture is stirred for about 30 minutes at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar protocols but on a larger scale. The reagents are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and packaged as a kit containing two vials: one with Azido-PEG3-amine and the other with Maleimide-NHS ester .

化学反应分析

Thiol-Maleimide Conjugation

The maleimide group reacts selectively with free thiol (-SH) groups via a Michael addition mechanism, forming stable thioether bonds. Key parameters include:

Key Findings :

- Reactivity toward thiols is ~1,000× higher than toward amines at pH 7 .

- EDTA (5–10 mM) prevents disulfide reformation during protein labeling .

Azide-Alkyne Click Chemistry

The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming stable triazole linkages without copper catalysts:

| Reaction Component | Role | Example Targets |

|---|---|---|

| Azide (N₃) | Electrophilic partner | DBCO-modified antibodies, peptides |

| Alkyne (C≡C) | Nucleophilic partner | Fluorescent tags, polymers |

| PEG Spacer | Reduces steric hindrance | Enhances reaction efficiency |

Kinetic Data :

- Reaction proceeds at physiological conditions (pH 7.4, 37°C) with half-life <1 hour .

- Triazole linkage stability: >90% after 72 hours in serum .

Environmental Sensitivity

| Factor | Impact on Reactivity | Mitigation Strategy |

|---|---|---|

| pH | Hydrolysis above pH 7.5 | Use buffered solutions (PBS, HEPES) |

| Solvent | DMSO/DMF enhances solubility | Limit solvent to <10% in aqueous |

| Storage Conditions | Degrades within hours at RT | Prepare fresh stock; store at -20°C |

Competing Reactions

- Maleimide Hydrolysis : Accelerated in aqueous buffers (t₁/₂ = 4–8 hours at pH 7.4) .

- Amine Cross-Reactivity : <1% at pH 7.0 but increases at higher pH .

Protein Labeling Workflow

- Thiol Reduction : Treat proteins with TCEP (20 mM) to reduce disulfides .

- Maleimide Conjugation : Incubate with this compound (20:1 molar ratio, 1–4 hours) .

- Click Chemistry : React azide-labeled proteins with DBCO probes (e.g., fluorescent dyes) .

Case Study: Antibody-Drug Conjugates (ADCs)

- Efficiency : >85% conjugation yield reported for anti-HER2 antibodies .

- Stability : Conjugates retain activity for >14 days at 4°C .

Degradation Pathways

| Pathway | Rate (25°C) | Products |

|---|---|---|

| Hydrolysis | t₁/₂ = 6 hours (pH 7.4) | Maleamic acid derivatives |

| Oxidation | Slow in inert atmosphere | Sulfoxide byproducts |

Storage Recommendations

| Form | Conditions | Stability |

|---|---|---|

| Lyophilized solid | -20°C, desiccated | >12 months |

| Stock solution (DMSO) | -20°C, shielded from light | <1 week |

科学研究应用

Key Applications

-

Bioconjugation

- Description : Azido-PEG3-Maleimide is extensively used for linking biomolecules such as proteins and antibodies to other molecules.

- Mechanism : The azide group facilitates copper-free click chemistry with alkyne-containing compounds, while the maleimide group reacts with thiol-containing molecules.

- Case Study : In a study investigating targeted therapies, researchers utilized this compound to attach therapeutic agents to antibodies, enhancing specificity and efficacy in cancer treatment.

-

Drug Delivery Systems

- Description : The polyethylene glycol (PEG) component improves solubility and biocompatibility, making it ideal for drug delivery applications.

- Mechanism : The compound forms stable conjugates that can encapsulate drugs, improving their pharmacokinetics.

- Case Study : A research team developed a PEGylated drug delivery system using this compound for the controlled release of anticancer drugs, demonstrating improved therapeutic outcomes in preclinical models.

-

Fluorescent Labeling

- Description : This compound is employed to attach fluorescent tags to biomolecules for real-time imaging studies.

- Mechanism : The azide group allows for the incorporation of fluorescent dyes through click chemistry.

- Case Study : Researchers successfully labeled proteins with fluorescent tags using this compound to visualize cellular interactions in live cell imaging experiments.

-

Surface Modification

- Description : this compound is used to modify surfaces of nanoparticles and implants to enhance biocompatibility and functionality.

- Mechanism : The maleimide group reacts with thiol groups on surfaces to create stable covalent bonds.

- Case Study : A study demonstrated the use of this compound to modify gold nanoparticles for improved targeting in drug delivery applications.

-

Diagnostics Development

- Description : The compound plays a crucial role in developing biosensors and diagnostic tools where precise labeling is essential.

- Mechanism : It enables the stable attachment of biomolecules necessary for accurate detection assays.

- Case Study : In developing a biosensor for disease biomarkers, researchers utilized this compound to label antibodies, achieving high sensitivity and specificity in detection.

作用机制

Azido-PEG3-Maleimide exerts its effects through two main mechanisms:

Click Chemistry: The azido group reacts with alkyne-containing molecules to form triazole linkages, facilitating the connection of various biomolecules.

Thiol-Maleimide Chemistry: The maleimide group reacts with thiol groups to form thioether bonds, enabling the conjugation of thiol-containing biomolecules.

相似化合物的比较

Similar Compounds

Azido-PEG4-Maleimide: Similar structure but with an additional ethylene glycol unit.

Azido-PEG2-Maleimide: Similar structure but with one less ethylene glycol unit.

Azido-PEG3-Alkyne: Contains an alkyne group instead of a maleimide group

Uniqueness

Azido-PEG3-Maleimide is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for bioconjugation. The combination of azido and maleimide groups allows for versatile applications in both click chemistry and thiol-maleimide chemistry, making it a valuable tool in various scientific fields .

生物活性

Azido-PEG3-Maleimide is a versatile compound widely utilized in bioconjugation applications, particularly for labeling proteins, peptides, and other biomolecules. Its unique structure allows for efficient incorporation of azido moieties onto thiol-containing molecules, facilitating various biochemical assays and therapeutic applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and practical applications in research.

This compound has the following characteristics:

- Chemical Formula : C15H23N5O6

- Molecular Weight : 369.37 g/mol

- Solubility : Soluble in DMSO, DMF, THF, and DCM

- Appearance : Colorless to slightly yellow oil

- Storage Conditions : Store at -20°C and desiccate

| Property | Value |

|---|---|

| Chemical Formula | C15H23N5O6 |

| Molecular Weight | 369.37 g/mol |

| Solubility | DMSO, DMF, THF, DCM |

| Appearance | Colorless to slightly yellow |

| Storage Temperature | -20°C |

The primary mechanism by which this compound exerts its biological activity is through the formation of covalent bonds with thiol groups in proteins or peptides. This reaction occurs via a Michael addition mechanism:

- Thiol Reaction : The maleimide group reacts specifically with free thiol (-SH) groups present in cysteine residues.

- Click Chemistry : The azido group can participate in click chemistry reactions, particularly with alkyne-containing compounds, facilitating the formation of stable conjugates.

This dual reactivity makes this compound an excellent choice for creating stable bioconjugates that can be used for various applications including drug delivery and imaging.

1. Protein Labeling

This compound is extensively used to label proteins for tracking and imaging purposes. For instance, it has been employed to attach fluorophores to antibodies without compromising their biological activity. This method allows researchers to visualize protein interactions in live cells.

2. Therapeutic Applications

In therapeutic settings, this compound has been utilized to create antibody-drug conjugates (ADCs). These ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.

3. Case Studies

Case Study 1: Antibody Conjugation

A study demonstrated the successful conjugation of this compound with trastuzumab (a breast cancer treatment) to create a targeted delivery system. The resulting conjugate showed enhanced cellular uptake and cytotoxicity against HER2-positive cancer cells compared to unconjugated trastuzumab .

Case Study 2: Fluorogenic Substrates

Another investigation reported the use of this compound to immobilize fluorogenic substrates on polyacrylamide gels. This method enabled real-time monitoring of proteolytic activity in various biological samples .

Stability and Degradation

While this compound is effective for bioconjugation, it is important to note that it degrades quickly at room temperature (within hours) if not stored properly. This characteristic necessitates careful handling and storage conditions to maintain its reactivity and effectiveness in biological applications .

属性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSSEPXEBBNVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。